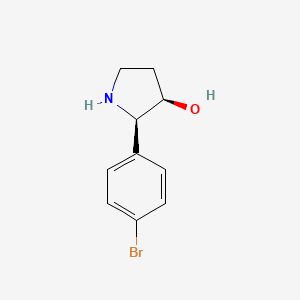

(2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral compound that belongs to the class of pyrrolidines, which are commonly used in the synthesis of various drugs and bioactive molecules.

Applications De Recherche Scientifique

Stereochemistry and Pharmacological Profile

Stereochemistry plays a pivotal role in the pharmacological efficacy of compounds. Research on enantiomerically pure pyrrolidine derivatives, akin to (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol, has demonstrated their potential in enhancing pharmacological profiles. The stereochemistry of phenylpiracetam and its methyl derivative highlights the influence of molecular configuration on biological properties. These studies underline the necessity of selecting the most effective stereoisomer for drug development, emphasizing the direct relationship between stereochemistry and biological activity (Veinberg et al., 2015).

Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, a core element of this compound, is widely recognized for its versatility in medicinal chemistry. It allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and contributes significantly to the stereochemistry of molecules. This review on pyrrolidine in drug discovery highlights its widespread use in developing treatments for various human diseases, underscoring the structural and steric factors influencing biological activity (Li Petri et al., 2021).

Impact on Kinase Inhibitors

Kinase inhibitors represent a significant area of interest in drug discovery, with pyrrolidine and its derivatives playing crucial roles. The pyrazolo[3,4-b]pyridine review, for instance, demonstrates the scaffold's versatility in interacting with kinases through multiple binding modes. This adaptability has led to the inclusion of pyrrolidine derivatives in numerous patents and research articles, targeting a broad range of kinase-related diseases (Wenglowsky, 2013).

Pyrrole-Based Compounds and Target Selectivity

Pyrrole, a motif closely related to pyrrolidine, has been extensively investigated for its pharmaceutical potential. Pyrrole-based compounds, including those incorporating the pyrrolidine structure, have demonstrated significant anticancer, antimicrobial, and antiviral activities. The identification of specific targets responsible for their biological activities highlights the crucial role of the pyrrole nucleus in drug design, reinforcing the importance of N-heterocyclic motifs in developing new therapeutic agents (Li Petri et al., 2020).

Propriétés

IUPAC Name |

(2R,3R)-2-(4-bromophenyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIKCIQMGZHCET-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2767213.png)

![5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2767216.png)

![5-{[(E)-2-furylmethylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2767217.png)

![4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2767224.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B2767225.png)

![3-(4-ethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2767227.png)

![3-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2767228.png)

![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2767230.png)

![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2767231.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2767233.png)